![molecular formula C27H25FN4O4 B12631834 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)
2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes fluorophenyl, phenylimidazolidin, and oxadiazolidine moieties, making it an interesting subject for chemical research and development.
Métodos De Preparación
The synthesis of 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione stands out due to its unique combination of fluorophenyl and oxadiazolidine moieties. Similar compounds include:
Thiophene-Linked 1,2,4-Triazoles: These compounds share some structural similarities but differ in their chemical properties and applications.
Ethyl 2-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Another compound with a fluorophenyl group, but with different biological activities and applications.
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C27H25FN4O4 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
2-[1-[2-(2-fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl]-4-phenyl-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C27H25FN4O4/c1-27(2)23(32-25(34)31(26(35)36-32)21-14-7-4-8-15-21)30(20-12-5-3-6-13-20)24(33)29(27)18-17-19-11-9-10-16-22(19)28/h3-16,23H,17-18H2,1-2H3 |
Clave InChI |
DBAOWQYEPPDTCM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C(=O)N1CCC2=CC=CC=C2F)C3=CC=CC=C3)N4C(=O)N(C(=O)O4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


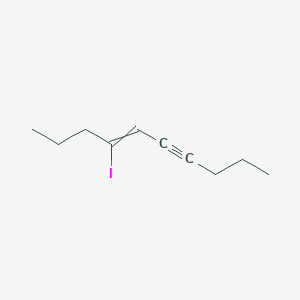
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)
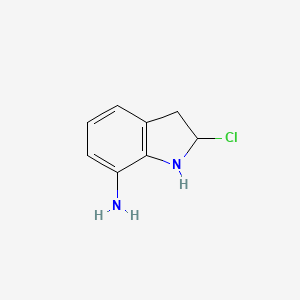
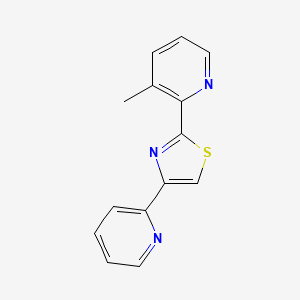
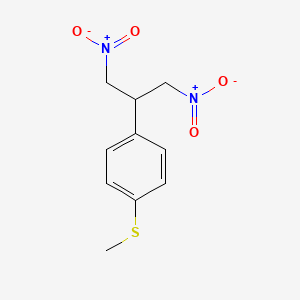
![6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12631790.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
![2-Methyl furo[3,2-d]pyrimidin-4-ol](/img/structure/B12631795.png)
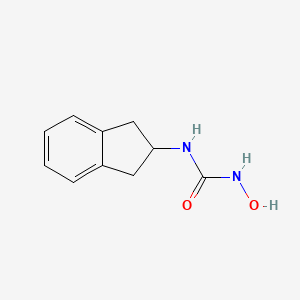
![4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine](/img/structure/B12631802.png)

![2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B12631810.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12631812.png)
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)
